molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No.: B104588
CAS No.: 3710-84-7
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
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Description

N,N-Diethylhydroxylamine (DEHA), with the chemical formula C₄H₁₁NO, is a hydroxylamine derivative where both hydrogen atoms on the nitrogen are substituted with ethyl groups. Its molecular weight is 89.14 g/mol, and it exhibits a boiling point of 125–130°C, a density of 0.87 g/cm³ (20°C), and a flash point of 45°C (closed cup) . DEHA is a colorless liquid with a purity ≥98% (GC) and is stable under recommended storage conditions (2–30°C) .

Preparation Methods

Triethylamine Oxidative Cracking Method

Overview and Reaction Mechanism

The triethylamine oxidative cracking method involves a two-step process: (1) oxidation of triethylamine to triethylamine oxide using hydrogen peroxide and a catalyst, followed by (2) thermal cracking of the oxide in a tubular reactor to yield DEHA . This approach addresses historical challenges such as batch processing inefficiencies and contamination from cracking media like white oil.

Step 1: Preparation of Triethylamine Oxide

In the first step, triethylamine reacts with 27.5% hydrogen peroxide in the presence of a catalyst. Key parameters include:

  • Mass ratio : Triethylamine : H₂O₂ : Catalyst = 1 : (1–1.5) : (0.01–0.1) .

  • Temperature : 130–140°C.

  • Reaction time : 5–10 hours under continuous stirring (80–100 rpm) .

The catalyst (unspecified in the patent) facilitates the oxidation, ensuring high conversion rates while minimizing side reactions.

Step 2: Continuous Cracking in Tubular Reactor

The triethylamine oxide is injected into a tubular reactor (Φ 8 × 1 × 1000 mm) under the following conditions:

  • Temperature : 100–200°C.

  • Pressure : 1–2 atm.

  • Injection rate : 5.74–34.5 g/min.

  • Residence time : 60–360 seconds .

The tubular reactor’s plug-flow design eliminates the need for white oil, enhancing product clarity and enabling continuous operation. Comparative data demonstrate the impact of temperature and injection rate on yield (Table 1).

Table 1: Effect of Reaction Conditions on DEHA Yield and Clarity

ConditionConversion (%)Yield (%)Clarity (%)
100°C, 5.74 g/min857899
150°C, 20 g/min928698
200°C, 34.5 g/min898297

Higher temperatures (>200°C) reduce yield due to decomposition, while slower injection rates improve residence time and conversion.

Dialkylamine Oxidation with Titanium-Silicalite Catalyst

Reaction Mechanism and Catalytic Role

This method directly oxidizes diethylamine using hydrogen peroxide in the presence of a titanium-silicalite catalyst. The reaction proceeds as:

Diethylamine+H2O2Ti-SilicaliteDEHA+H2O\text{Diethylamine} + \text{H}2\text{O}2 \xrightarrow{\text{Ti-Silicalite}} \text{DEHA} + \text{H}_2\text{O}

The titanium-silicalite framework enhances peroxide activation, increasing selectivity toward DEHA over byproducts like nitroxides .

Optimized Reaction Conditions

  • Temperature : 80°C.

  • Solvent : t-butyl alcohol or water.

  • Catalyst loading : 1–30 parts per 100 parts amine .

  • H₂O₂:amine molar ratio : 0.9–1.2 .

A solvent-to-amine ratio of 1:100 to 30:100 ensures homogeneity and prevents side reactions.

Performance Data and Catalyst Impact

The catalyst’s absence drastically reduces yield, as shown in Table 2.

Table 2: Catalytic vs. Non-Catalytic DEHA Synthesis

ConditionConversion (%)Selectivity (%)Yield (%)
With Ti-Silicalite40.954.241.1
Without Catalyst23.417.37.2

The catalyst improves hydrogen peroxide utilization (91.6% conversion) and suppresses byproduct formation.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Tubular reactor method : Achieves 86% yield with continuous production, reducing downtime for cleaning .

  • Catalytic oxidation : Offers 41.1% yield but requires catalyst recovery systems, adding complexity .

Product Quality and Industrial Applicability

  • Purity : Tubular reactors yield DEHA with 97–99% clarity, avoiding white oil contamination .

  • Cost : Catalytic methods incur expenses for titanium-silicalite synthesis, whereas tubular reactors use simpler materials.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N,N-Diethylhydroxylamine exerts its effects primarily through its strong reductive properties. It acts as an oxygen scavenger by reacting with oxygen to form water and other by-products. The compound also forms a passivized film of magnetite on ferrous metals, preventing corrosion . In biological systems, it enhances electron transport by interacting with molecular targets within photosystem II .

Comparison with Similar Compounds

Hydroxylamine (NH₂OH)

Property DEHA (C₄H₁₁NO) Hydroxylamine (NH₂OH)
Molecular Weight 89.14 g/mol 33.03 g/mol
Boiling Point 125–130°C 58°C (decomposes)
Toxicity (Oral LD₅₀) 2190 mg/kg (rat) 408 mg/kg (rat)
Stability Stable at 2–30°C Thermally unstable
Applications Oxygen scavenger, nuclear reprocessing Pharmaceutical intermediates, photography

Key Differences :

  • DEHA’s ethyl substituents enhance thermal stability and reduce acute toxicity compared to hydroxylamine, which decomposes explosively at elevated temperatures. Hydroxylamine’s unsubstituted structure makes it highly reactive but unsuitable for industrial boiler systems .

Hydrazine (N₂H₄)

Property DEHA Hydrazine
Oxygen Scavenging Efficiency Moderate High
Toxicity Low (dermal LD₅₀: 1300 mg/kg) High (carcinogenic, oral LD₅₀: 60 mg/kg in rats)
Environmental Impact Biodegradable Persistent pollutant
Regulatory Status Non-carcinogenic Restricted (OSHA, EPA)

Key Differences :

  • Hydrazine’s superior oxygen-scavenging efficiency is offset by its carcinogenicity and environmental persistence. DEHA’s lower toxicity and biodegradability make it a safer alternative in boiler systems .

N,N-Dimethylhydroxylamine (C₂H₇NO)

Property DEHA N,N-Dimethylhydroxylamine
Substituents Diethyl Dimethyl
Boiling Point 125–130°C 66–68°C
Applications Nuclear reprocessing Ligand in coordination chemistry

Key Differences :

  • The ethyl groups in DEHA confer higher hydrophobicity, making it more effective in organic solvent-based nuclear reprocessing compared to the more polar dimethyl derivative .

O-Substituted Hydroxylamines (e.g., O-Ethyl-N-phenylhydroxylamine)

Property DEHA O-Ethyl-N-phenylhydroxylamine
Structure N,N-diethyl O-ethyl, N-phenyl
Reactivity Nucleophilic addition Electrophilic substitution
Applications Cyclodimerization Antioxidant synthesis

Key Differences :

  • DEHA’s aliphatic substituents favor nucleophilic addition in azirine reactions, while aromatic O-substituted derivatives are tailored for electrophilic pathways in antioxidant production .

N-Nitrosodimethylamine (NDMA)

Property DEHA NDMA (C₂H₆N₂O)
Toxicity Low Highly carcinogenic
Use Reducing agent Research chemical
Regulatory Status Non-carcinogenic OSHA-listed carcinogen

Key Differences :

  • NDMA’s nitrosamine structure confers carcinogenicity, limiting its utility compared to DEHA’s safer profile in industrial applications .

Biological Activity

N,N-Diethylhydroxylamine (DEHA) is an organic compound with significant biological activity, particularly noted for its roles as a free radical scavenger, antioxidant, and oxygen scavenger. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C4_4H11_{11}NO
  • CAS Number : 3710-84-7
  • Physical State : Colorless to light yellow liquid
  • Boiling Point : 125-130 °C
  • Solubility : Miscible in water, soluble in ethanol and ether

DEHA exhibits several mechanisms that contribute to its biological activity:

  • Free Radical Scavenging : DEHA effectively scavenges free radicals, thereby inhibiting lipid peroxidation in biological membranes. It has been shown to inhibit ascorbate-dependent nonenzymatic lipid peroxidation in rat liver microsomes .
  • Oxygen Scavenging : As a volatile oxygen scavenger, DEHA reacts with dissolved oxygen in water treatment applications, forming a passivizing layer on metal surfaces that prevents corrosion .
  • Polymerization Inhibition : DEHA acts as a polymerization inhibitor for vinyl monomers and conjugated olefins, which is crucial in industrial applications such as rubber production and photographic development .

Antioxidant Activity

A study demonstrated that DEHA significantly inhibited lipid peroxidation in vitro and in vivo. In rats fed DEHA over 30 to 90 days, reductions in lipid peroxidation markers were observed, indicating its protective role against oxidative stress .

Toxicological Studies

Toxicological assessments reveal that DEHA has low mutagenic potential. A dominant lethal test on rats indicated increased biological activity only at high doses (180 mg/kg), suggesting a threshold for toxicity . Furthermore, repeated exposure led to respiratory tract irritation but no evidence of genetic toxicity or carcinogenicity was found .

Applications

DEHA's diverse applications stem from its biological properties:

  • Water Treatment : Used as an oxygen scavenger in boiler systems to prevent corrosion.
  • Photographic Industry : Serves as a color stabilizer and reducing agent.
  • Polymer Processing : Acts as a short-stopper in styrenic rubber polymerization.
  • Antioxidant Agent : Employed in various industrial processes to stabilize unsaturated oils and resins.

Research Findings Summary Table

Study/SourceFindings
DEHA inhibits lipid peroxidation in rat liver microsomes; protective effects observed in vivo.
Dominant lethal tests show increased activity at high doses; low mutagenic potential.
Effective oxygen scavenger; forms passivizing layers on metals.
Acts as a polymerization inhibitor for vinyl monomers; stabilizes photographic emulsions.

Q & A

Basic Research Questions

Q. What are the recommended methods for preparing DEHA standard solutions in aqueous systems, and how should stability be ensured during experiments?

To prepare DEHA standard solutions, dissolve 1.00 g of DEHA in a calibrated 1000-ml volumetric flask with distilled water to achieve 1000 mg/L concentration. Dilute this stock solution further for lower concentrations. Stability is critical: refrigerated (cool storage) solutions remain stable for one day. For reproducibility, validate concentrations using validated GC protocols and ensure volumetric glassware is calibrated .

Q. What analytical techniques are suitable for quantifying DEHA purity and structural confirmation in research samples?

Gas chromatography (GC) with ≥98.0% purity (a/a) validation is standard for quantifying DEHA. Infrared spectroscopy (IR) confirms structural integrity by identifying functional groups like the hydroxylamine moiety. Cross-validate results with density measurements (0.868–0.872 g/cm³ at 20°C) and boiling point verification (125–130°C) .

Q. What are the primary hazards associated with DEHA exposure, and what first-aid measures should be implemented in laboratory settings?

DEHA is flammable (flash point 45°C), acutely toxic (oral LD50 2190 mg/kg in rats), and causes skin/eye irritation. Immediate measures include:

  • Inhalation: Move to fresh air; seek medical attention.
  • Skin contact: Remove contaminated clothing, wash with soap/water.
  • Eye exposure: Rinse with water for ≥15 minutes. Store in ventilated, cool areas (2–30°C) away from ignition sources .

Advanced Research Questions

Q. How does DEHA function as an oxygen scavenger in polymer processing, and what parameters optimize its efficacy?

DEHA inhibits radical-mediated oxidation by donating hydrogen atoms, terminating chain reactions. Key parameters:

  • Concentration: Use 1.9–10% (v/v) in reaction systems.
  • Temperature: Monitor thermal stability (boiling point 125–130°C) to avoid decomposition.
  • pH: Neutral conditions (pH 7) enhance stability; acidic/basic conditions may degrade DEHA. Validate efficacy via redox titration or electron paramagnetic resonance (EPR) to track radical quenching .

Q. Why is DEHA often undetectable as an intermediate in ozonation reactions with secondary amines, despite mechanistic proposals?

DEHA’s transient nature arises from rapid secondary oxidation. At pH 7, DEHA reacts with ozone 1000× faster than its parent amine (e.g., diethylamine), leading to immediate degradation. In contrast, high-pH conditions (e.g., pH 11.5) slow DEHA-ozone kinetics, allowing detection. Use stopped-flow spectrophotometry or LC-MS with rapid quenching (e.g., ascorbic acid) to capture transient species .

Q. How do pH conditions influence DEHA’s stability and reactivity in aqueous oxidation studies?

Under acidic conditions, DEHA protonation enhances nucleophilic reactivity but increases decomposition risk. Neutral to alkaline pH (7–11.5) stabilizes DEHA but accelerates ozone-mediated oxidation. Employ buffered systems (e.g., phosphate buffer) to control pH and track degradation via UV-Vis spectroscopy (λmax ~270 nm for DEHA) or iodometric titration for residual ozone .

Q. What methodologies validate DEHA’s role as a short-stopper in styrenic rubber polymerization?

DEHA terminates polymerization by reacting with propagating radicals. Design experiments to:

  • Monitor kinetics: Use dilatometry or gravimetry to measure polymerization rates before/after DEHA addition.
  • Characterize products: Analyze molecular weight distribution (GPC) and residual monomer (GC-MS). Optimal DEHA concentrations (0.1–1.0 wt%) balance termination efficiency without side reactions .

Q. Contradictions and Methodological Considerations

  • Detection Discrepancies: highlights DEHA’s absence in diethylamine-ozone reactions at pH 7 but its detection in piperidine-ozone systems at pH 11.5. This underscores pH-dependent analytical strategies .
  • Storage Stability: While DEHA is stable under recommended conditions (2–30°C), prolonged storage may degrade purity. Regular GC revalidation is advised .

Properties

IUPAC Name

N,N-diethylhydroxylamine
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InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3
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InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)O
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Molecular Formula

C4H11NO
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Related CAS

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1])
Record name N,N-Diethylhydroxylamine
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DSSTOX Substance ID

DTXSID2027543
Record name N,N-Diethylhydroxylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission]
Record name Ethanamine, N-ethyl-N-hydroxy-
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Record name N,N-Diethylhydroxylamine
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Boiling Point

130 °C
Record name DIETHYLHYDROXYLAMINE
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Flash Point

113 °F
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Density

0.8669 at 20 °C
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Vapor Pressure

3.36 [mmHg], 3.36 mm Hg at 25 °C
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Color/Form

Liquid

CAS No.

3710-84-7
Record name Diethylhydroxylamine
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Melting Point

10 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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